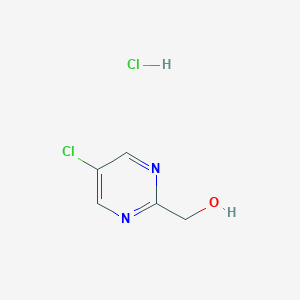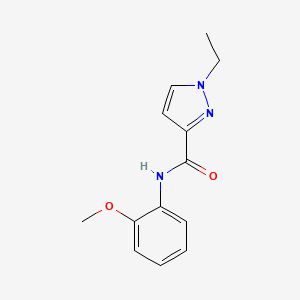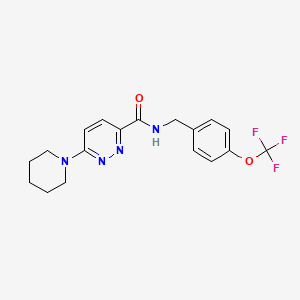
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. It is commonly referred to as 'FIT-039' and is a member of the isoxazole family of compounds.
Wirkmechanismus
The mechanism of action of FIT-039 is not fully understood. However, it has been suggested that it works by inhibiting the activity of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammation and cell proliferation. FIT-039 has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5A.
Biochemical and Physiological Effects:
FIT-039 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of microglia and astrocytes in the brain. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
FIT-039 has several advantages as a research tool. It is easy to synthesize and purify, and it has a high degree of purity and stability. It also exhibits potent activity at low concentrations, which makes it a cost-effective research tool. However, there are some limitations to its use in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several future directions for the study of FIT-039. One area of research is the development of derivatives of FIT-039 with improved pharmacokinetic properties and potency. Another area of research is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of FIT-039 as an anti-viral agent for the treatment of hepatitis C virus and other viral infections warrants further investigation.
Conclusion:
In conclusion, FIT-039 is a promising research tool that has potential therapeutic applications in various fields of scientific research. Its synthesis method has been optimized to ensure high yield and purity, and it exhibits potent anti-inflammatory, anti-tumor, and anti-viral activities. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of FIT-039 involves the reaction between 2-(furan-2-yl) ethylamine and 2-(thiophen-3-yl) acetaldehyde, followed by the reaction with 5-methylisoxazole-3-carboxylic acid. The final product is obtained by purification through recrystallization. This synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
FIT-039 has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-13(17-20-10)15(18)16-8-12(11-4-6-21-9-11)14-3-2-5-19-14/h2-7,9,12H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZNDNEFGYSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2537297.png)
![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2537302.png)


![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)
